REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1.[N-:18]=[C:19]=[S:20].C(Cl)(Cl)=S.[C:25]([CH2:27][C:28]([NH2:30])=[O:29])#[N:26]>>[NH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]2[O:15][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:16][CH:17]=1.[S:20]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:18]=[CH:19]1.[N:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[NH:26][CH:25]=1.[C:19]([CH:27]([C:25]#[N:26])[C:28]([NH2:30])=[O:29])(=[S:20])[NH2:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=S)C(C(=O)N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1.[N-:18]=[C:19]=[S:20].C(Cl)(Cl)=S.[C:25]([CH2:27][C:28]([NH2:30])=[O:29])#[N:26]>>[NH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]2[O:15][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:16][CH:17]=1.[S:20]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:18]=[CH:19]1.[N:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[NH:26][CH:25]=1.[C:19]([CH:27]([C:25]#[N:26])[C:28]([NH2:30])=[O:29])(=[S:20])[NH2:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=S)C(C(=O)N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1.[N-:18]=[C:19]=[S:20].C(Cl)(Cl)=S.[C:25]([CH2:27][C:28]([NH2:30])=[O:29])#[N:26]>>[NH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]2[O:15][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:16][CH:17]=1.[S:20]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:18]=[CH:19]1.[N:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[NH:26][CH:25]=1.[C:19]([CH:27]([C:25]#[N:26])[C:28]([NH2:30])=[O:29])(=[S:20])[NH2:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=S)C(C(=O)N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=1.[N-:18]=[C:19]=[S:20].C(Cl)(Cl)=S.[C:25]([CH2:27][C:28]([NH2:30])=[O:29])#[N:26]>>[NH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]2[O:15][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[N:1]=2)=[CH:16][CH:17]=1.[S:20]1[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:18]=[CH:19]1.[N:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[NH:26][CH:25]=1.[C:19]([CH:27]([C:25]#[N:26])[C:28]([NH2:30])=[O:29])(=[S:20])[NH2:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)O)C=C1
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C=1OC2=C(N1)C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=S)C(C(=O)N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |